![molecular formula C14H19N3O8S B2518778 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate CAS No. 313641-57-5](/img/structure/B2518778.png)
1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate
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Overview
Description
“1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine” is a compound with the molecular formula C12H17N3O4S . It has an average mass of 299.346 Da and a monoisotopic mass of 299.093964 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine” is 1S/C12H17N3O4S/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3 .Physical And Chemical Properties Analysis
“1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
- DNSPA has been investigated for its potential as an antidiabetic agent. Researchers have explored its effects on glucose metabolism and insulin sensitivity. The compound’s unique structure may offer advantages in managing diabetes .
- DNSPA serves as a valuable building block in heterocyclic chemistry. Its sulfonamide group and piperazine ring make it an interesting precursor for synthesizing novel compounds. Researchers have used DNSPA to create derivatives with diverse biological activities .
- Scientists have examined DNSPA’s pharmacological properties. Its ability to interact with specific receptors or enzymes could lead to the development of new drugs. Investigations include studying its binding affinity and potential therapeutic applications .
- DNSPA’s crystal structure has been analyzed to understand its packing arrangement and intermolecular interactions. Such studies contribute to crystal engineering, which aims to design functional materials with specific properties .
- DNSPA has been explored in photocatalytic reactions. Researchers investigate its behavior under light irradiation, potentially leading to applications in green chemistry or environmental remediation .
- DNSPA’s scaffold offers opportunities for drug design. By modifying its substituents, researchers can fine-tune properties such as solubility, bioavailability, and target specificity. Computational studies aid in predicting its interactions with biological macromolecules .
Antidiabetic Potential
Heterocyclic Synthesis
Pharmacological Studies
Crystal Engineering
Photocatalysis
Drug Design and Optimization
Safety and Hazards
Mechanism of Action
Target of Action
Compounds similar to “1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate” often target receptors or enzymes in the body. For example, piperazine derivatives are known to interact with histamine H1 receptors .
Biochemical Pathways
The exact biochemical pathways affected by “1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate” are unknown without specific study data. If we consider similar compounds, they might affect pathways related to inflammation and allergic responses .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway it affects. For example, if it targets histamine H1 receptors, it might reduce allergic symptoms .
properties
IUPAC Name |
1-ethyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.C2H2O4/c1-2-13-7-9-14(10-8-13)20(18,19)12-6-4-3-5-11(12)15(16)17;3-1(4)2(5)6/h3-6H,2,7-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPABTGZBZTTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate |
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